REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[C:9]([OH:17])(=[O:16])[C:10]([CH2:12][C:13](O)=[O:14])=[CH2:11]>O>[C:5]1([CH3:8])[CH:6]=[CH:7][C:2]([N:1]2[C:13](=[O:14])[CH2:12][CH:10]([C:9]([OH:17])=[O:16])[CH2:11]2)=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
23.05 g
|
Type
|
reactant
|
Smiles
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NC1=CC=C(C=C1)C
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Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)CC(=O)O)(=O)O
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Name
|
|
Quantity
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200 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
|
Setpoint
|
130 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to cool
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Type
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CUSTOM
|
Details
|
the reaction mixture is crushed
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Type
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FILTRATION
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Details
|
The resulting precipitate is collected by filtration
|
Type
|
WASH
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Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from a mixed solvent (about 300 ml) of ethyl acetate and hexane [1:3 (v/v)]
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)N1CC(CC1=O)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45.73 g | |
YIELD: CALCULATEDPERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |